molecular formula C8H15NO4S B1414806 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid CAS No. 1042628-18-1

2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Cat. No.: B1414806
CAS No.: 1042628-18-1
M. Wt: 221.28 g/mol
InChI Key: QKOAUQPJNYVWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid is a chemical compound of interest in medicinal and organic chemistry as a versatile synthetic building block. It features a sulfonamide group linked to a piperidine ring and an acetic acid moiety, a structural motif present in various biologically active molecules. Compounds containing the 4-methylpiperidin-1-ylsulfonyl group have been investigated for their potential biological activities. For instance, research has demonstrated that derivatives incorporating this pharmacophore can exhibit significant antibacterial properties . The acetic acid functional group provides a reactive handle for further synthetic modification, allowing researchers to readily link this fragment to other molecular scaffolds via amide bond formation or esterification. This makes it a valuable intermediate in the design and synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the sulfonamide group is also significant, as this functionality is commonly found in a wide range of therapeutic agents, contributing to their pharmacological profiles. This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-7-2-4-9(5-3-7)14(12,13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOAUQPJNYVWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Versatility of Sulfonyl Acetic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The sulfonyl acetic acid moiety represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive exploration of this chemical class, delving into its fundamental physicochemical properties, strategic synthetic methodologies, and diverse mechanisms of action. Through an analysis of key structure-activity relationships (SAR) and illustrative case studies, we will illuminate the rationale behind the design and application of these derivatives in contemporary drug development. Detailed experimental protocols and visual representations of molecular interactions and pathways are provided to equip researchers with the practical knowledge to harness the full potential of sulfonyl acetic acid derivatives in their own discovery programs.

Introduction: The Sulfonyl Acidity Advantage

The strategic incorporation of the sulfonyl group (–SO₂–) adjacent to a carboxylic acid function imparts a unique set of physicochemical properties that medicinal chemists can exploit to overcome common drug design challenges. The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the carboxylic acid proton, a feature that can enhance binding to target proteins through stronger ionic interactions or hydrogen bonds.[1][2] Furthermore, the sulfonyl group is a bioisosteric equivalent of the carboxylic acid group, offering similar hydrogen bonding geometries while providing improved metabolic stability.[3] This guide will navigate the multifaceted applications of this versatile scaffold, from its role in enzyme inhibition to its use in modulating receptor activity.

Physicochemical Properties and Bioisosteric Considerations

The introduction of a sulfonyl group can profoundly influence a molecule's properties:

  • Acidity (pKa): The pKa of N-acyl sulfonamides, which are structurally related to sulfonyl acetic acids, typically falls in the range of 3.5-4.5, comparable to carboxylic acids.[3] This tunable acidity is critical for optimizing interactions with biological targets.

  • Solubility and Polarity: The polar nature of the sulfonyl group can enhance the aqueous solubility of a drug candidate, a crucial factor for favorable pharmacokinetics.[1][2]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.[1][2]

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, providing additional points of interaction with a target protein and potentially increasing binding affinity.[1][2]

Table 1: Comparison of Physicochemical Properties
FeatureCarboxylic Acid MoietySulfonyl Acetic Acid MoietyKey Advantage of Sulfonyl Group
Acidity (pKa) ~4-5~3.5-4.5Enhanced acidity for stronger interactions.
Metabolic Stability Susceptible to esterification/amidationGenerally stableIncreased in vivo half-life.
Hydrogen Bonding Acceptor and DonorPrimarily AcceptorAdditional hydrogen bond acceptors.
Bioisosterism Can be replaced by sulfonyl groupBioisostere for carboxylatesImproved physicochemical and pharmacokinetic properties.[3]

Synthetic Strategies: A Practical Overview

The synthesis of sulfonyl acetic acid derivatives can be approached through several reliable methods. A common and effective strategy involves the reaction of a sulfonyl chloride with an enolate or a related carbon nucleophile derived from an acetic acid derivative.

General Synthetic Protocol: Synthesis of Indole Acetic Acid Sulfonate Derivatives

This protocol outlines a two-step synthesis for a class of indole acetic acid sulfonate derivatives that have shown potent inhibitory activity against ectonucleotidases.[4]

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide

  • To a solution of 2-indole acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add carbonyldiimidazole (CDI) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add 2-aminophenol (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired acetamide.

Step 2: Synthesis of Indole Acetic Acid Sulfonate Derivatives

  • Dissolve the N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired substituted sulfonyl chloride (2.6 eq) to the mixture.

  • Add triethylamine (TEA) (5.6 eq) dropwise to the reaction mixture.

  • Stir the reaction at 40 °C and monitor its progress by TLC.

  • After completion, quench the reaction by adding water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by flash column chromatography.

Diagram 1: General Synthetic Scheme for Indole Acetic Acid Sulfonate Derivatives

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Sulfonylation Indole Acetic Acid Indole Acetic Acid Intermediate_Amide N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide Indole Acetic Acid->Intermediate_Amide CDI, DMAP 2-Aminophenol 2-Aminophenol 2-Aminophenol->Intermediate_Amide Final_Product Indole Acetic Acid Sulfonate Derivative Intermediate_Amide->Final_Product TEA, Acetonitrile Substituted Sulfonyl Chloride Substituted Sulfonyl Chloride Substituted Sulfonyl Chloride->Final_Product

Caption: Synthetic workflow for indole acetic acid sulfonate derivatives.

Mechanisms of Action and Therapeutic Targets

Sulfonyl acetic acid derivatives have demonstrated efficacy against a wide array of biological targets, underscoring their therapeutic potential.

Enzyme Inhibition

A primary application of this scaffold is in the design of enzyme inhibitors.

  • Ectonucleotidase Inhibition for Cancer Therapy: Certain indole acetic acid sulfonate derivatives are potent inhibitors of ectonucleotidases such as ENPPs and e5'NT (CD73).[4] These enzymes are implicated in generating adenosine in the tumor microenvironment, which promotes cancer growth and suppresses the immune response. By inhibiting these enzymes, these compounds can reduce adenosine levels and potentially enhance anti-tumor immunity.[4] The mode of inhibition can vary, with some compounds acting as competitive, non-competitive, or un-competitive inhibitors.[4]

  • Carbonic Anhydrase Inhibition: Sulfonamide-containing molecules are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[5] Derivatives incorporating a sulfonyl group can selectively target tumor-associated CA isoforms like CA IX and CA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment.[5]

  • α-Amylase and α-Glucosidase Inhibition for Diabetes: Oxindole-based sulfonyl derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.[6] By inhibiting these enzymes, these compounds can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients.[6]

  • Cyclooxygenase (COX) Inhibition for Inflammation: Arylacetic acid derivatives, a class that can include sulfonyl-containing compounds, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[7][8] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] Some derivatives exhibit selectivity for COX-2, the inducible isoform associated with inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Diagram 2: Mechanism of Action of Sulfonamide-based Ectonucleotidase Inhibitors

G ATP ATP Ectonucleotidases Ectonucleotidases ATP->Ectonucleotidases Adenosine Adenosine Ectonucleotidases->Adenosine Tumor Growth & Immunosuppression Tumor Growth & Immunosuppression Adenosine->Tumor Growth & Immunosuppression Sulfonyl Acetic Acid Derivative Sulfonyl Acetic Acid Derivative Sulfonyl Acetic Acid Derivative->Ectonucleotidases Inhibition

Sources

4-methylpiperidine sulfonamide building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methylpiperidine Sulfonamide Building Blocks for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic integration of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of , a class of chemical motifs increasingly recognized for its utility in developing novel therapeutics. We will delve into the synthetic rationales, core methodologies, and critical applications of this scaffold, moving beyond simple procedural descriptions to explain the causal factors behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique physicochemical and pharmacological properties of these versatile building blocks.

The Strategic Value of the 4-Methylpiperidine Sulfonamide Scaffold

The efficacy of a drug candidate is profoundly influenced by its molecular architecture. The 4-methylpiperidine sulfonamide scaffold combines two highly valued pharmacophores: the sulfonamide group and the 4-methylpiperidine ring.

  • The Sulfonamide Group (-SO₂NH-): First introduced as antibacterial agents, sulfonamides have evolved into a ubiquitous functional group in a vast array of clinically approved drugs.[1][2] Their importance stems from their ability to act as a hydrogen bond donor and acceptor, their chemical stability, and their capacity to serve as a non-classical bioisostere for carboxylic acids and amides.[2][3] This functional group is found in drugs targeting a wide spectrum of diseases, including diuretics, antivirals, anti-inflammatories, and anticancer agents.[4][5]

  • The 4-Methylpiperidine Ring: As a saturated heterocycle, the piperidine ring is one of the most prevalent nitrogen-containing ring systems in FDA-approved pharmaceuticals.[6][7] It offers a three-dimensional structure that can effectively explore chemical space and orient substituents toward target binding pockets. The addition of a methyl group at the 4-position introduces a specific conformational bias and increases lipophilicity, which can be strategically employed to enhance binding affinity, modulate pharmacokinetic (ADME) properties, and block potential sites of metabolism.[7] The 4-methylpiperidine moiety is a versatile intermediate used in the synthesis of APIs for conditions ranging from malaria to central nervous system (CNS) disorders.[8][9]

The combination of these two motifs creates a building block with tunable properties, offering a robust starting point for library synthesis and lead optimization campaigns.

Core Synthetic Strategies and Mechanistic Considerations

The primary method for constructing the 4-methylpiperidine sulfonamide core involves the nucleophilic attack of the secondary amine of 4-methylpiperidine on an electrophilic sulfonyl chloride.

General Reaction Scheme: N-Sulfonylation of 4-Methylpiperidine

The most direct approach is the reaction between 4-methylpiperidine and a substituted aryl or alkyl sulfonyl chloride.

G cluster_reactants Reactants cluster_reagents Conditions cluster_products Products r1 4-Methylpiperidine p1 N-(Aryl)sulfonyl-4-methylpiperidine r1->p1 r2 Ar-SO₂Cl (Aryl Sulfonyl Chloride) r2->p1 reagents Base (e.g., DIPEA, Et₃N) Solvent (e.g., DCM, DMF) 0°C to RT reagents->p1 p2 Base·HCl

Caption: General workflow for the N-sulfonylation of 4-methylpiperidine.

Causality Behind Experimental Choices:
  • Choice of Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is critical. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The use of a hindered base like DIPEA prevents potential side reactions, such as the quaternization of the amine.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are preferred. DCM is advantageous for its ease of removal during workup, while DMF can be beneficial for less soluble reactants. The solvent must be anhydrous to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Temperature Control: The reaction is typically initiated at 0°C. This is a crucial control measure to manage the exothermic nature of the reaction between the amine and the sulfonyl chloride, minimizing the formation of impurities. The reaction is then often allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: Synthesis of 1-(phenylsulfonyl)-4-methylpiperidine

This protocol provides a self-validating system for the synthesis of a representative 4-methylpiperidine sulfonamide building block.

Materials:

  • 4-Methylpiperidine (CAS 626-58-4)

  • Benzenesulfonyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add DIPEA (1.5 eq).

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Rationale: Slow addition prevents a rapid exotherm that could lead to side product formation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes any excess sulfonyl chloride and the HCl salt of the base.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(phenylsulfonyl)-4-methylpiperidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

The Role of Bioisosterism in Lead Optimization

While the sulfonamide moiety is a powerful tool, it can sometimes introduce metabolic liabilities, such as the in vivo formation of persistent sulfonamide metabolites.[10] A key strategy in medicinal chemistry to circumvent such issues is the application of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to retain the desired biological activity while improving ADME properties.[11][12]

Case Study: Sulfonamide vs. gem-Dimethyl Sulfone in Cav2.2 Inhibitors

In the development of N-type calcium channel (Cav2.2) inhibitors for chronic pain, a lead series based on an aminopiperidine sulfonamide scaffold was identified.[10] However, this series was plagued by the formation of a persistent and active sulfonamide metabolite.

To address this, a bioisosteric replacement strategy was employed, substituting the sulfonamide with a gem-dimethyl sulfone group.

G cluster_scaffold Original Scaffold cluster_problem Identified Liability cluster_strategy Medicinal Chemistry Strategy cluster_solution Optimized Scaffold sulfonamide Aminopiperidine Sulfonamide metabolite Persistent Sulfonamide Metabolite In Vivo sulfonamide->metabolite Leads to bioisostere Bioisosteric Replacement metabolite->bioisostere Prompts sulfone gem-Dimethyl Sulfone Analog bioisostere->sulfone Results in

Caption: Logic flow of bioisosteric replacement for metabolic stabilization.

This strategic modification proved highly successful. The gem-dimethyl sulfone analogs retained the potent Cav2.2 inhibitory activity of their sulfonamide counterparts but crucially, did not form the problematic long-lasting metabolite.[10] This demonstrates an expert-level application of medicinal chemistry principles, where a building block is modified to overcome a specific, identified drug development challenge.

Quantitative Data Comparison
Compound SeriesCav2.2 IC₅₀ (μM)Key Liability
Sulfonamide Analogues~0.5Formation of persistent active metabolite[10]
gem-Dimethyl Sulfone Bioisosteres~0.5Liability eliminated[10]

Applications in Drug Discovery Programs

The 4-methylpiperidine sulfonamide scaffold and its close analogs are featured in a variety of drug discovery programs targeting diverse biological entities.

  • Ion Channel Modulators: As discussed, these scaffolds are key components in the development of inhibitors for ion channels like Cav2.2, which are implicated in pain pathways.[10]

  • Glycine Transporter-1 (GlyT-1) Inhibitors: Derivatives incorporating a sulfonylpiperazine (a close bioisostere of sulfonylpiperidine) have been developed as potent inhibitors of GlyT-1, a target for neurological and psychiatric disorders.[13]

  • Antibacterial Agents: The inherent antibacterial properties of sulfonamides are being leveraged in novel designs. Sulfonamide derivatives containing a piperidine moiety have been synthesized and shown to be effective bactericides against plant pathogens, targeting the essential enzyme dihydropteroate synthase (DHPS).[6]

  • Central Nervous System (CNS) Agents: The overall versatile nature of arylsulfonamides makes them a valuable motif for developing novel agents to treat a range of CNS disorders.[14] The piperidine component can improve properties required for crossing the blood-brain barrier.

Conclusion and Future Outlook

The 4-methylpiperidine sulfonamide framework represents a privileged and highly adaptable building block for modern drug discovery. Its value lies not only in the combination of two pharmacologically significant motifs but also in its synthetic tractability and the potential for rational modification through strategies like bioisosterism. By understanding the underlying principles of its synthesis and application, medicinal chemists can effectively utilize this scaffold to construct novel molecular entities with optimized potency, selectivity, and pharmacokinetic profiles. Future work will likely focus on expanding the diversity of available sulfonyl chlorides and developing stereoselective syntheses to further explore the three-dimensional chemical space accessible from this versatile core.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sulfonamide: Significance and symbolism. (2026). Science Books.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Source unavailable.
  • 4-Methylpiperidine: A Versatile Intermediate for Pharmaceutical Synthesis. (2025). Dakota Ingredients. [Link]

  • Swensen, A. M., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]

  • The sulfonamide group as a structural alert: A distorted story? (2025). ResearchGate. [Link]

  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... (n.d.). ResearchGate. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). ResearchGate. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed. [Link]

Sources

Methodological & Application

Reagents for activating 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Activation and Coupling Strategies for 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Introduction & Chemical Profile

Target Molecule: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid Functional Class:


-Sulfonyl Carboxylic Acid
Primary Application:  Fragment-based drug discovery (FBDD), synthesis of sulfonamide-linked peptidomimetics, and ROR

modulator development.

The Challenge: While structurally simple, this building block presents specific reactivity challenges distinct from standard amino acids or aliphatic acids. The sulfonyl group at the


-position exerts a strong electron-withdrawing effect (

effect), significantly increasing the acidity of the

-methylene protons (


11–13).

Implications for Activation:

  • Nucleophilicity: The carboxylate is less nucleophilic than standard alkyl carboxylates, requiring highly reactive activation agents.

  • Stability: Over-activation (e.g., acid chloride formation at high temperature) can risk thermal decarboxylation, ejecting

    
     and generating the sulfone byproduct.
    
  • Solubility: The sulfonamide moiety imparts moderate polarity; choice of solvent (DMF vs. EtOAc) is critical for downstream workup.

Strategic Reagent Selection

The choice of activation reagent dictates the yield and purity profile. The following matrix synthesizes field data for


-sulfonyl acid coupling.
Reagent ClassRecommended ReagentSuitabilityKey AdvantageRisk Factor
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Ideal (Scale-up) Low epimerization risk; water-soluble byproducts; mild conditions prevent decarboxylation.[1]High cost for commodity synthesis; requires base (Pyridine/NMM).
Uronium Salts HATU / HBTUIdeal (Discovery) Extremely fast kinetics; drives reaction with sterically hindered amines.Difficult to remove tetramethylurea byproduct; expensive for kg-scale.
Carbodiimides EDC[2][3][4][5][6][7]·HCl + HOBtStandard Water-soluble urea byproduct simplifies workup.Slower activation; "stalling" observed with electron-deficient amines.
Acid Chlorides Oxalyl Chloride / DMFCaution Highest reactivity for non-nucleophilic amines (e.g., anilines).High Risk: Thermal instability leads to decarboxylation. Must be kept

C.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Medicinal chemistry discovery, small-scale library synthesis (10 mg – 500 mg).

Reagents:

  • Substrate: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • HATU: 1.2 equiv

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may warm slightly.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange, indicating the formation of the active ester (OAt-ester).

  • Coupling: Add the amine partner (1.1 equiv).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for product mass

    
    ).
    
  • Workup: Dilute with EtOAc (10x volume). Wash sequentially with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.

Validation Check:

  • Success: LC-MS shows disappearance of Acid (

    
     mode) and appearance of Amide (
    
    
    
    ).
  • Failure: If "Active Ester" peak persists, the amine is too sterically hindered. Switch to Protocol C.

Protocol B: Scalable & Green Coupling (T3P Method)

Best for: Process chemistry, gram-scale synthesis, and "clean" reactions requiring minimal chromatography.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P: 1.5 equiv (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add the carboxylic acid, the amine, and the solvent (EtOAc).

  • Cooling: Cool the mixture to

    
    C.
    
  • Base: Add Pyridine (3.0 equiv).

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes. Critical: Exothermic reaction. Maintain Temp

    
    C.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add water directly to the reaction mixture.

  • Isolation: Separate phases. Wash organic layer with 0.5 M HCl (to remove Pyridine), then

    
    , then brine.
    
  • Result: T3P byproducts are water-soluble.[1][4][8] Evaporation usually yields pure product.

Visualization of Workflows

Figure 1: Reagent Decision Matrix

Caption: Logical flow for selecting the optimal coupling strategy based on scale and amine steric hindrance.

ReagentSelection Start Start: 2-[(4-Methylpiperidin-1-yl) sulfonyl]acetic acid ScaleCheck Check Scale & Amine Type Start->ScaleCheck SmallScale Discovery Scale (<500 mg) ScaleCheck->SmallScale LargeScale Process Scale (>1 g) ScaleCheck->LargeScale Hindered Is Amine Hindered or Non-Nucleophilic? SmallScale->Hindered T3P Protocol B: T3P (Clean Workup, Safer) LargeScale->T3P Standard HATU Protocol A: HATU (Fast, High Yield) Hindered->HATU No (Standard Amine) AcidCl Protocol C: Acid Chloride (Oxalyl Chloride) Hindered->AcidCl Yes (Aniline/hindered) Success Target Amide HATU->Success T3P->Success Caution Monitor Temp < 0°C AcidCl->Caution Risk of Decarboxylation

Figure 2: Mechanistic Pathway (HATU Activation)

Caption: Activation mechanism showing the formation of the reactive OAt-ester intermediate.

Mechanism Substrate Sulfonylacetic Acid (R-COOH) Deprotonation Carboxylate Anion (R-COO-) Substrate->Deprotonation -H+ Base DIPEA Base->Deprotonation Intermediate Active Ester (OAt-Ester) Deprotonation->Intermediate + HATU HATU HATU Reagent HATU->Intermediate Product Final Amide Intermediate->Product + Amine Byproduct HOAt + Urea Intermediate->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Decarboxylation) Reaction temperature too high during activation.Cool to

C
during activation. Avoid forming acid chloride; switch to T3P.
No Reaction (Stalling) Amine is non-nucleophilic (e.g., electron-deficient aniline).Switch to Protocol C (Acid Chloride) or use HOAt additive with EDC to boost active ester reactivity.
Epimerization Not applicable for this specific achiral linker, but relevant if the amine partner is chiral.Use T3P/Pyridine (Protocol B) or add Collidine instead of DIPEA to reduce basicity.
Precipitation Product insolubility in EtOAc.Switch solvent to DCM or DMF . If using T3P, use the DMF formulation.[4][9]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[10] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.[10] [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents: Propanephosphonic acid anhydride.[1][8][11] Angewandte Chemie International Edition, 19(2), 133-134. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU reactivity). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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Application Notes and Protocols for the Esterification of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Esterification of a Functionalized Sulfonylacetic Acid

The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with broad applications in drug development, materials science, and fragrance production.[1] This guide focuses on the esterification of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid, a molecule presenting unique challenges and considerations due to its structural complexity. The presence of a sterically demanding 4-methylpiperidinesulfonyl group alpha to the carboxylic acid, coupled with a basic nitrogen atom within the piperidine ring, necessitates a careful selection of esterification methodology.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed analysis of suitable esterification conditions, offering a rationale for method selection, step-by-step protocols for three distinct and reliable methods, and a comparative summary to aid in experimental design. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Method Selection: A Strategic Approach

The optimal esterification strategy for 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid is dictated by the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions. Three primary methods are presented here: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

  • Fischer-Speier Esterification: This classical method utilizes an acid catalyst and an excess of the alcohol, which often serves as the solvent.[2][3] It is a cost-effective and atom-economical choice, particularly for simple, unhindered alcohols like methanol or ethanol on a large scale.[2][3] However, the strong acidic conditions can protonate the basic nitrogen of the piperidine ring, potentially affecting solubility and requiring a neutralization step during workup. The equilibrium nature of the reaction also requires driving the reaction to completion, typically by removing water or using a large excess of the alcohol.[3][4]

  • Steglich Esterification: This method employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), under mild, neutral conditions.[5][6] It is particularly well-suited for substrates that are sensitive to acid and for the formation of esters from sterically hindered alcohols.[6][7] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification, though it is often removable by filtration.[5]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under very mild and neutral conditions, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][10] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, which is not applicable here but is a crucial aspect of this reaction's utility in other contexts.[8][11] This method is excellent for sterically hindered substrates and when acidic or basic conditions must be avoided.[12] However, the reagents are more expensive, and the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which must be removed during purification.[9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is optimized for the synthesis of the methyl ester of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid. The use of methanol as both a reagent and a solvent drives the equilibrium towards the product.[2][3]

Workflow for Fischer-Speier Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Acid in Methanol B Add H₂SO₄ Catalyst A->B Slowly, at 0°C C Reflux Mixture B->C Heat to reflux D Cool & Concentrate C->D Monitor by TLC E Dilute & Neutralize D->E Add water/EtOAc, then NaHCO₃ F Extract with EtOAc E->F G Dry & Evaporate F->G Wash with brine, dry (Na₂SO₄) H Purify (Chromatography) G->H

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (1.0 eq).

  • Add anhydrous methanol (20-50 eq, serving as solvent).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.[13][14]

  • Remove the ice bath and heat the mixture to reflux (approx. 65°C).

  • Maintain the reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and water.

  • Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases. This step deprotonates the piperidinium salt, making the product soluble in the organic layer.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)

This protocol is ideal for synthesizing esters of secondary or tertiary alcohols, such as tert-butyl alcohol, where Fischer esterification would likely lead to elimination byproducts.[5][6]

Mechanism of Steglich Esterification

cluster_0 Activation of Carboxylic Acid cluster_1 Catalysis by DMAP cluster_2 Nucleophilic Attack and Product Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester Acyl-DMAP Intermediate (Active Ester) O_Acylisourea->Active_Ester DMAP DMAP DMAP->Active_Ester Ester R-COOR' (Ester) Active_Ester->Ester DCU DCU Active_Ester->DCU Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of Steglich Esterification.

Materials:

  • 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

  • Alcohol (e.g., tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of DCU.

  • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Protocol 3: Mitsunobu Reaction (General Ester Synthesis under Mild Conditions)

This protocol is advantageous for its mild conditions, making it suitable for sensitive substrates. It is also effective for sterically hindered alcohols.[8][12]

Materials:

  • 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

  • Alcohol of choice

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via a syringe or dropping funnel over 15-30 minutes. An exothermic reaction is often observed.[9]

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel. The byproducts are often less polar than the desired ester.

Comparative Summary of Esterification Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Acidic, high temperature (reflux)Mild, neutral, room temperatureVery mild, neutral, 0°C to room temp.
Catalyst/Reagents Strong acid (H₂SO₄, TsOH)[2][13]DCC, DMAP[5][7]PPh₃, DEAD/DIAD[8][9]
Advantages Economical, simple for primary alcoholsGood for hindered/sensitive substratesExcellent for sensitive substrates, inverts stereochemistry (if applicable)[8][11]
Disadvantages Not suitable for acid-sensitive substrates; reversible reactionStoichiometric urea byproduct (DCU) requires removalExpensive reagents, stoichiometric byproducts (PPh₃O, hydrazine)
Workup Neutralization, extractionFiltration of DCU, extractionChromatographic separation of byproducts
Best For... Large-scale synthesis of simple esters (methyl, ethyl)tert-butyl esters, acid-sensitive substratesHigh-value, complex, or sensitive substrates

Conclusion

The successful esterification of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid is readily achievable with a considered choice of methodology. For large-scale synthesis of simple alkyl esters, the Fischer-Speier method offers an economical route, provided the workup is adapted to handle the basic nature of the piperidine ring. For more sterically demanding esters or when avoiding acidic conditions is paramount, the Steglich esterification provides a robust and mild alternative, with the manageable challenge of byproduct removal. Finally, for high-value applications involving sensitive or complex alcohols where absolute mildness is required, the Mitsunobu reaction stands as a powerful, albeit more costly, option. The protocols and comparative data provided herein are intended to empower researchers to select and execute the most appropriate strategy for their specific synthetic goals.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. (2019-08-26). Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Reddit. How to synthesize ester from sterically bulky carboxylic acid ? (2025-06-16). Available from: [Link]

  • ResearchGate. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2025-12-11). Available from: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • ResearchGate. The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (2025-08-05). Available from: [Link]

  • Chemistry Steps. Mitsunobu Reaction. Available from: [Link]

  • Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021-07-29). Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • Chemistry Steps. Converting Carboxylic Acids to Esters. Available from: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024-09-30). Available from: [Link]

  • ResearchGate. (a) Sulfonamidation utilizing coupling reagent. (b) Sulfonamidation utilizing sulfonyl isocyanate. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives. (2022-06-15). Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • Khan Academy. Fischer esterification (video). Available from: [Link]

  • Springboard Biodiesel. Acid-Catalyzed Esterification. Available from: [Link]

  • Google Patents. Esterification process.
  • YouTube. CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024-06-17). Available from: [Link]

  • ResearchGate. Effect of water on sulfuric acid catalyzed esterification. (2025-08-05). Available from: [Link]

  • MDPI. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023-07-05). Available from: [Link]

Sources

Application Note: A Strategic Guide to Sulfonyl Acetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonyl acetic acids are increasingly recognized as versatile building blocks in modern organic synthesis, primarily serving as precursors to sulfonylmethyl anions or radicals via decarboxylation. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of sulfonyl acetic acids and their derivatives. We will move beyond simple procedural lists to explore the underlying mechanistic principles of these transformations, focusing on photoredox and transition-metal-catalyzed pathways. This guide explains the causal relationships behind the selection of catalysts, bases, solvents, and other key parameters, offering field-proven insights to enable robust reaction design and troubleshooting. Detailed, step-by-step protocols for representative transformations are provided to bridge theory with practical application.

Introduction: The Synthetic Utility of Sulfonyl Acetic Acids

Sulfones are a cornerstone functional group in medicinal chemistry and materials science, prized for their metabolic stability, ability to engage in hydrogen bonding, and unique electronic properties.[1] Traditionally, sulfone synthesis has relied on methods such as the oxidation of sulfides or the alkylation of sulfinate salts.[2] However, the emergence of decarboxylative cross-coupling reactions has opened a new, powerful disconnection for C-C and C-heteroatom bond formation.[3][4]

Sulfonyl acetic acids (R-SO₂-CH₂-COOH) are particularly attractive precursors within this paradigm. Upon decarboxylation, they can generate a sulfonylmethyl moiety, a valuable synthon for introducing the R-SO₂-CH₂- group into target molecules. This transformation avoids the often harsh conditions or pre-functionalized substrates required by classical methods, aligning with the principles of green and efficient chemistry.[5] This guide will focus on the conditions required to harness the reactivity of these substrates through modern catalytic methods.

The Core Transformation: Decarboxylation to a Reactive Intermediate

The central event in the coupling of sulfonyl acetic acids is the extrusion of carbon dioxide (CO₂) to generate a highly reactive α-sulfonyl carbanion or, more commonly under modern catalytic conditions, a sulfonylmethyl radical. This process is typically initiated by a photocatalyst or a transition metal complex.

The general mechanism, particularly under photoredox conditions, involves two key stages:

  • Deprotonation and Oxidation: A base removes the acidic proton from the carboxylic acid, forming a carboxylate. This carboxylate is then oxidized via a single-electron transfer (SET) to an excited-state photocatalyst, generating a carboxyl radical.[6][7]

  • Decarboxylation and Radical Formation: The resulting carboxyl radical is highly unstable and rapidly undergoes decarboxylation (loss of CO₂) to form the key sulfonylmethyl radical intermediate.[7] This radical can then be intercepted by a coupling partner in the subsequent bond-forming step.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: General Mechanism for Photocatalytic Decarboxylative Coupling.

Key Reaction Parameters: A Guide to Rational Design

The success of a sulfonyl acetic acid coupling reaction is highly dependent on the careful selection of several key parameters. Understanding the role of each component is critical for optimizing yields and ensuring reproducibility.

Catalyst Systems: The Engine of the Reaction

Modern decarboxylative couplings are predominantly driven by either photoredox catalysts, transition metal catalysts, or a synergistic combination of both (metallaphotoredox).

  • Photoredox Catalysts: These catalysts absorb visible light to reach an excited state, becoming potent single-electron oxidants or reductants.[3]

    • Iridium and Ruthenium Complexes: Compounds like [Ir(dF(CF)ppy)₂(dtbbpy)]PF₆ and Ru(bpy)₃Cl₂ are highly efficient but can be expensive. Their redox potentials can be finely tuned by modifying their ligands, allowing for the activation of a wide range of carboxylic acids.[8]

    • Organic Dyes: Eosin Y and Rose Bengal are cost-effective organic photocatalysts that can drive these transformations, often under green LED irradiation.[9]

  • Transition Metal Co-catalysts: Nickel and copper are frequently used in conjunction with photocatalysts.[10][11] In these dual catalytic systems, the photocatalyst generates the alkyl radical, which is then captured by the transition metal catalyst (e.g., a Ni(II) species). This intermediate then undergoes reductive elimination with an oxidative addition partner (like an aryl halide) to form the final product. This approach often expands the scope of the reaction to include partners that are incompatible with a single catalytic cycle.[10]

  • Iron Catalysis: Recent advances have shown that simple iron salts, such as FeCl₃, can mediate photoinduced decarboxylative sulfonylation, offering a cost-effective and environmentally benign alternative to precious metal catalysts.[12]

The Role of the Base

A base is a critical component in most protocols. Its primary function is to deprotonate the sulfonyl acetic acid to form the corresponding carboxylate. The carboxylate has a lower oxidation potential than the parent carboxylic acid, making the initial SET event with the photocatalyst more thermodynamically favorable.[4]

Base TypeExamplesStrengthKey Considerations
Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄Moderate to StrongWidely used, cost-effective. Heterogeneous in many organic solvents, which can sometimes be advantageous. Cs₂CO₃ is often effective where other bases fail.[9]
Organic DIPEA, DBU, DMAPModerate to StrongHomogeneous, often used in milder conditions. DMAP can also act as a ligand or co-catalyst in some systems.

Causality: The choice of base is crucial. A base that is too weak may not deprotonate the acid efficiently, leading to low conversion. Conversely, a base that is too strong or nucleophilic can lead to side reactions with other components in the mixture. In many published procedures for analogous carboxylic acids, an inorganic base like Cs₂CO₃ provides the best results.[4][9]

Solvent Selection

The solvent plays multiple roles: it must dissolve the reactants and catalysts, and its polarity can significantly influence the stability of charged intermediates and the efficiency of the catalytic cycle.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are the most common choices. Their high dielectric constant can stabilize charged intermediates and promote the necessary electron transfer steps.[4]

  • Ethereal Solvents: Tetrahydrofuran (THF) is often used, particularly in palladium-catalyzed systems.[13]

  • Protic Solvents: In some cases, co-solvents like water or trifluoroethanol are used, which can aid in the solubility of inorganic bases and influence the reaction pathway.[14]

Causality: For photoredox reactions, DMSO and DMF are often optimal as they are polar enough to support the catalytic cycle but are generally inert to the radical intermediates.[4] The choice must be made carefully to avoid side reactions; for instance, solvents with weak C-H bonds could potentially be attacked by the generated radicals.

Coupling Partners: Defining the Scope

The sulfonylmethyl radical generated via decarboxylation is a versatile intermediate that can be coupled with a range of partners.

  • Aryl & Vinyl Halides: Aryl iodides and bromides are excellent coupling partners, especially in metallaphotoredox systems employing a nickel co-catalyst.[10] Electron-deficient aryl chlorides can also be used, but electron-rich chlorides are typically unreactive.[15]

  • Activated Alkenes (Michael Acceptors): The sulfonylmethyl radical can add to electron-deficient alkenes in a Giese-type reaction.

  • Sulfur Sources: For C-S bond formation, reagents like sodium sulfinates or DABSO can be used to trap the initial radical generated from a different carboxylic acid, leading to the formation of a sulfone.[2][5]

Experimental Protocols

The following protocols are representative examples adapted from well-established procedures for the decarboxylative coupling of aliphatic carboxylic acids and sulfonyl acetic esters.[9][13] Users must adapt and optimize these conditions for their specific substrates. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 4.1: Photoredox-Mediated Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of a sulfonyl acetic acid with an aryl bromide using a dual iridium photocatalyst and nickel co-catalyst system.

dot graph LR { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Figure 2: Workflow for Photoredox-Mediated Coupling.

Reagents & Equipment:

  • Sulfonyl acetic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Ir[dF(CF)ppy]₂(dtbbpy)PF₆ (1-2 mol%)

  • NiCl₂·glyme (5-10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-20 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed DMF (0.1 M)

  • Schlenk flask, magnetic stirrer, blue LED light source (e.g., 450 nm)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the sulfonyl acetic acid (1.0 equiv), aryl bromide (1.2 equiv), photocatalyst (e.g., 1.5 mol%), NiCl₂·glyme (10 mol%), dtbbpy ligand (15 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed DMF via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Place the flask approximately 5 cm from a blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Palladium-Catalyzed Decarboxylative Allylation

This protocol is adapted from the decarboxylative coupling of sulfonyl acetic esters with allyl carbonates and can be modified for sulfonyl acetic acids.[13]

Reagents & Equipment:

  • Sulfonyl acetic acid (1.2 equiv)

  • Allyl carbonate (e.g., allyl methyl carbonate) (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Anhydrous THF (0.2 M)

  • Schlenk tube, magnetic stirrer, heating block

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous THF via syringe and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the sulfonyl acetic acid (1.2 equiv) and the allyl carbonate (1.0 equiv) in anhydrous THF.

  • Add the substrate solution to the catalyst mixture via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue directly by flash column chromatography.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues and potential solutions grounded in mechanistic principles.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient Catalyst Activation: The active catalytic species is not forming. 2. Poor Deprotonation: The base is not strong enough or is insoluble. 3. Catalyst Quenching: Impurities (O₂, H₂O) or redox-active functional groups on the substrate are deactivating the photocatalyst.1. Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed. For metallaphotoredox, try a different ligand or Ni precatalyst. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or an organic base). 3. Re-purify starting materials. If the substrate is the issue, a different catalyst with a more suitable redox potential may be required.[8]
Formation of Side Products 1. Homocoupling: The sulfonylmethyl radical dimerizes. 2. Protodecarboxylation: The radical is quenched by a hydrogen source instead of the coupling partner. 3. β-Hydride Elimination (Ni/Pd): If the alkyl group has β-hydrogens, elimination to form an alkene is a possible side reaction.[10]1. This suggests the radical is not being trapped efficiently. Increase the concentration of the coupling partner or slow the rate of radical generation (e.g., by lowering light intensity). 2. Ensure the solvent is anhydrous and not a potent hydrogen donor. 3. Use a ligand that promotes faster reductive elimination. This is a known challenge in C(sp³)-C(sp²) couplings.[10]
Catalyst Decomposition (e.g., Ni-black) 1. Mismatched Catalytic Rates: In dual catalysis, if the rate of Ni(0) generation by the photocatalyst is faster than its oxidative addition to the aryl halide, Ni(0) can agglomerate and precipitate as inactive nickel-black.[15]1. This is common with electron-rich or sterically hindered aryl bromides.[15] Try increasing the reaction concentration, switching to a more reactive aryl iodide, or using a ligand system known to accelerate oxidative addition.

Conclusion

The decarboxylative coupling of sulfonyl acetic acids represents a modern, efficient, and versatile strategy for the synthesis of complex sulfone-containing molecules. By leveraging the principles of photoredox and transition metal catalysis, chemists can transform these simple, bench-stable carboxylic acids into valuable sulfonylmethyl radicals for a variety of bond-forming reactions. A deep understanding of the reaction mechanism and the specific role of each reaction parameter—catalyst, base, and solvent—is paramount for successful and robust application. The protocols and insights provided in this guide serve as a validated starting point for researchers to explore this powerful transformation in their own synthetic endeavors.

References

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of transition metal and photoredox catalysis. Nature Reviews Chemistry, 1(7), 1-16.
  • Romero, N. R., & Nicewicz, D. A. (2016). Organic photoredox catalysis. Chemical Reviews, 116(17), 10075-10166.
  • König, B. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Max-Planck-Gesellschaft. [Link]

  • (Reference not directly cited in text, but relevant to general principles)
  • Larionov, O. V., et al. (2021). Decarboxylative amidosulfonation for direct access to sulfonamides. ResearchGate. [Link]

  • (Reference not directly cited in text, but relevant to general principles)
  • (2025). Photoinduced Decarboxylative Sulfonylation of Carboxylic Acids with Sodium Sulfinates. ResearchGate. [Link]

  • (Reference not directly cited in text, but relevant to general principles)
  • MacMillan, D. W. C., et al. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. [Link]

  • Sharma, A., et al. (2024). Mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts. Green Chemistry. [Link]

  • (Reference not directly cited in text, but relevant to general principles)
  • (Reference not directly cited in text, but relevant to general principles)
  • (Reference not directly cited in text, but relevant to general principles)
  • (Reference not directly cited in text, but relevant to general principles)
  • Zuo, Z., MacMillan, D. W. C., et al. (2016). Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. PMC. [Link]

  • Hu, X., et al. (2023). Radical Decarboxylative Carbon–Nitrogen Bond Formation. MDPI. [Link]

  • Cai, S., et al. (2016). Visible-Light-Enabled Decarboxylative Sulfonylation of Cinnamic Acids with Sulfonylhydrazides under Transition-Metal-Free Conditions. Organic Chemistry Portal. [Link]

  • Weaver, J. D. (2010). Synthesis and Decarboxylative Coupling of Sulfonyl Acetic Esters. KU ScholarWorks. [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A Fukuzumi acridinium photooxidant with phenyldisulfide as a redox-active cocatalyst enable a direct, catalytic hydrodecarboxylation. J. Am. Chem. Soc., 137, 11340-11348. (Available via Organic Chemistry Portal) [Link]

  • Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Macmillan Group, Princeton University. [Link]

  • (Reference not directly cited in text, but relevant to general principles)
  • (Reference not directly cited in text, but relevant to general principles)
  • Okada, Y., & Fukuyama, T. (2021). Recent applications of photoinduced decarboxylative radical reactions catalyzed by photoredox catalysts. Photochemistry: Volume 49. [Link]

  • Dong, Y., et al. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. Organic Letters. [Link]

  • (Reference not directly cited in text, but relevant to general principles)

Sources

Microwave-assisted synthesis with 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis with 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Executive Summary

This technical guide details the microwave-assisted utilization of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (CAS: 1042628-18-1), a versatile building block containing a sulfonamide-linked piperidine moiety. While the carboxylic acid functionality suggests standard reactivity, the presence of the


-sulfonyl group introduces unique electronic properties—specifically high polarity and dipole moment—that make this substrate exceptionally responsive to dielectric heating.

This guide provides three validated protocols for transforming this acid into high-value medicinal chemistry scaffolds: Amides , 1,2,4-Oxadiazoles , and


-Acylamino Amides (Ugi Adducts) . By leveraging microwave (MW) irradiation, researchers can overcome the solubility issues often associated with sulfonamide derivatives and reduce reaction times from hours to minutes.

Chemical Profile & Mechanistic Insight

Substrate Properties
  • Compound: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

  • Molecular Weight: 221.27 g/mol

  • Key Features:

    • Carboxylic Acid: Primary reaction center.

    • Sulfonyl Group (

      
      ):  Strong electron-withdrawing group (EWG). It increases the acidity of the 
      
      
      
      -methylene protons (
      
      
      approx. 11–13), creating a potential site for side reactions (decarboxylation) if heated excessively (>160°C) without a reaction partner.
    • Piperidine Ring: Lipophilic domain improving membrane permeability in drug design.

The Microwave Advantage: Dielectric Heating

The sulfonyl group (


) possesses a substantial permanent dipole moment. Under microwave irradiation (typically 2.45 GHz), this dipole attempts to align with the oscillating electric field. The resulting molecular rotation and friction generate internal heat (dielectric loss).
  • Benefit: This specific substrate heats more efficiently than non-polar carboxylic acids (e.g., fatty acids), allowing for rapid activation even in non-polar solvents if necessary.

  • Caution: The activated methylene position creates a risk of thermal decarboxylation. Precise temperature control (via IR sensor) is critical.

Experimental Protocols

Protocol A: Rapid Amide Coupling (Library Generation)

Target: Synthesis of Sulfonamide-Amide Hybrid Scaffolds

Rationale: Conventional amide couplings with sulfonamide-containing acids often suffer from poor solubility in DCM or THF, leading to slow kinetics. MW irradiation in polar aprotic solvents (DMF/NMP) resolves this.

Materials:

  • Acid: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a 10 mL microwave vial, dissolve the acid (0.5 mmol) and HATU (0.6 mmol) in DMF (2 mL). Stir for 2 minutes at RT to pre-activate (formation of the active ester).

  • Addition: Add the amine (0.55 mmol) followed by DIPEA (1.5 mmol). Cap the vial.

  • Irradiation:

    • Temperature: 60 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 50 W)

    • Stirring: High

  • Work-up: Dilute with EtOAc (20 mL), wash with sat.

    
     (2x) and brine. Dry over 
    
    
    
    .
  • Self-Validating Check:

    • LCMS: Check for product mass

      
      .
      
    • NMR: The

      
      -methylene singlet (typically 
      
      
      
      3.8–4.0 ppm) should shift slightly downfield or split into a diastereotopic AB system if the amine is chiral/bulky.
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles

Target: Bioisostere Construction (Ester/Amide replacement)

Rationale: The formation of 1,2,4-oxadiazoles from acids and amidoximes typically requires two steps: O-acylation followed by high-temperature cyclodehydration (refluxing toluene/diglyme). MW allows this to occur in one pot in minutes.[1]

Materials:

  • Acid: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (1.0 equiv)

  • Amidoxime: Aryl or Alkyl amidoxime (1.1 equiv)

  • Activator: DIC (Diisopropylcarbodiimide) (1.2 equiv) or CDI (1.1 equiv)

  • Solvent: Diglyme or DMF

Step-by-Step Methodology:

  • Activation: In a MW vial, mix the acid (0.5 mmol) and DIC (0.6 mmol) in Diglyme (2 mL). Stir at RT for 5 min.

  • Coupling: Add the amidoxime (0.55 mmol).

  • Cyclization (MW Step):

    • Temperature: 140 °C (Ramp time: 2 min)

    • Time: 15 minutes

    • Pressure Limit: 15 bar

  • Work-up: Cool to RT. Pour into water. Extract with EtOAc. The high temperature drives the dehydration of the intermediate O-acylamidoxime.

  • Self-Validating Check:

    • LCMS: Look for

      
      . The intermediate (open chain) mass is 
      
      
      
      . If you see the +18 peak, re-irradiate for 10 more minutes.
Protocol C: Ugi 4-Component Reaction (4-CR)

Target: Peptidomimetic Diversity

Rationale: The Ugi reaction creates complex backbones. MW irradiation accelerates imine formation and the subsequent rearrangement, which is often the rate-limiting step for sterically encumbered acids.

Materials:

  • Acid: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (1.0 equiv)

  • Amine: Primary amine (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 equiv)

  • Isocyanide: t-Butyl isocyanide or similar (1.0 equiv)

  • Solvent: MeOH or TFE (2,2,2-Trifluoroethanol)

Step-by-Step Methodology:

  • Imine Formation: Mix Amine (0.5 mmol) and Aldehyde (0.5 mmol) in MeOH (2 mL) in the MW vial. Add

    
     (anhydrous, spatula tip) to sequester water. Stir 5 min.
    
  • Addition: Add the Acid (0.5 mmol) and Isocyanide (0.5 mmol).

  • Irradiation:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: Max 100 W

  • Work-up: Evaporate solvent. Purify via reverse-phase prep-HPLC (Ugi products are often oils).

  • Self-Validating Check:

    • NMR: Diagnostic "Ugi proton" (the CH from the aldehyde) usually appears as a singlet or broad peak around 5.0–6.0 ppm.

Visualization: Reaction Pathways & Logic

ReactionPathways Start Starting Material: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid Step1_A Activation (HATU/DIPEA) Start->Step1_A Protocol A Step2_A Activation (DIC/CDI) + Amidoxime Start->Step2_A Protocol B Step3_A Imine Formation (Amine + Aldehyde) Start->Step3_A Protocol C Note Key Mechanism: Sulfonyl Dipole enhances MW absorption efficiency Start->Note Step1_B MW Irradiation 60°C, 10 min Step1_A->Step1_B Product1 Sulfonamide-Amide Scaffold Step1_B->Product1 Step2_B MW Cyclodehydration 140°C, 15 min Step2_A->Step2_B - H2O Product2 1,2,4-Oxadiazole Bioisostere Step2_B->Product2 Step3_B MW Rearrangement (+ Isocyanide), 100°C Step3_A->Step3_B + Acid Product3 Alpha-Acylamino Amide Step3_B->Product3

Figure 1: Divergent synthesis workflows utilizing the carboxylic acid handle under microwave conditions.

Comparative Data: Thermal vs. Microwave

ParameterConventional Thermal HeatingMicrowave-Assisted SynthesisImpact
Reaction Time (Amide) 4–12 Hours (RT to 40°C)10 Minutes (60°C)24x Faster
Reaction Time (Oxadiazole) 18–24 Hours (Reflux Toluene)15 Minutes (140°C)90x Faster
Solvent Requirement High (to maintain solubility)Low (High concentration tolerated)Greener
Yield (Typical) 60–75%85–95%Higher Efficiency
Side Reactions Thermal degradation over long timesMinimized (Rapid heating/cooling)Cleaner Profile

References

  • Microwave-Assisted Amide Coupling

    • Title: Microwave-Assisted Synthesis of Amide under Solvent-free Conditions.
    • Source: ResearchG
    • URL:[Link]

  • Oxadiazole Synthesis

    • Title: Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating.[1][2]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Ugi Reaction Optimization

    • Title: Use of a Design of Experiments approach for the optimisation of a microwave assisted Ugi reaction.
    • Source: Organic & Biomolecular Chemistry.[3][4][5][6]

    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid (PubChem CID 3153128).
    • Source: PubChem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solvent selection during the synthesis, purification, and crystallization of this compound.

Understanding the Molecule: A Triad of Functionality

2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid is a molecule characterized by three key functional groups: a 4-methylpiperidine ring (a tertiary amine), a sulfonamide linkage, and a carboxylic acid. This unique combination of a basic moiety, a polar non-ionizable group, and an acidic group dictates its solubility profile, making solvent selection a critical step in achieving high purity and yield.

The zwitterionic nature of this molecule at certain pH values suggests that its solubility will be highly pH-dependent. At its isoelectric point, the pH at which the net charge is zero, the compound is expected to have its lowest aqueous solubility.[1] Adjusting the pH away from this point, either by adding an acid to protonate the piperidine nitrogen or a base to deprotonate the carboxylic acid, will likely increase its solubility in aqueous systems.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the best starting solvents for dissolving 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid?

A1: Given the polar nature of the molecule, polar solvents are the most promising candidates. For initial trials, consider the following:

  • Polar Protic Solvents: Methanol, ethanol, and isopropanol are excellent starting points. These solvents can engage in hydrogen bonding with the sulfonamide and carboxylic acid groups.

  • Polar Aprotic Solvents: For creating stock solutions for biological assays, Dimethyl Sulfoxide (DMSO) is a common and effective choice.[1] Dimethylformamide (DMF) and acetonitrile may also be effective.

  • Aqueous Systems: Water, with pH adjustment, can be a suitable solvent. Due to the presence of both acidic and basic groups, the compound's solubility in water will be lowest at its isoelectric point.[1]

It is anticipated that the compound will have limited solubility in non-polar solvents such as hexanes or toluene.[1]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solvent system is a critical factor influencing the solubility of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid.

  • Acidic Conditions (Low pH): In acidic solutions, the tertiary amine of the piperidine ring will be protonated, forming a cationic species. This will generally increase the compound's solubility in polar solvents.

  • Basic Conditions (High pH): In basic solutions, the carboxylic acid group will be deprotonated, forming an anionic species. This will also typically enhance solubility in polar solvents.

The interplay between the pKa of the carboxylic acid and the pKa of the conjugate acid of the piperidine will determine the precise pH-solubility profile. The unionized form of sulfonamides is generally considered hydrophobic, and therefore, increasing the degree of ionization tends to improve solubility.[2]

Q3: I am trying to purify the compound by recrystallization. What solvent systems should I consider?

A3: For recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3] Given the compound's structure, a solvent mixture is often more effective than a single solvent.[3][4]

A good starting point for sulfonamide recrystallization is a mixture of an alcohol and water, such as ethanol/water or isopropanol/water.[3] The general procedure involves dissolving the compound in the minimum amount of the hot alcohol, and then slowly adding hot water until the solution becomes slightly turbid. Upon slow cooling, crystals should form.

Troubleshooting Common Issues in Crystallization

This section addresses common challenges encountered during the crystallization of sulfonamide-containing compounds and provides actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the solution is too concentrated or cooled too quickly.

Potential CauseSuggested SolutionExperimental Protocol
Solution is too concentrated. Re-dissolve the oil by heating and add a small amount of additional hot solvent.1. Reheat the solution to dissolve the oil. 2. Add a small increment (e.g., 5-10% of the original volume) of the hot "good" solvent. 3. Allow the solution to cool more slowly.[6]
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.1. Let the flask cool on a benchtop, insulated with a cloth or paper towels. 2. Once at room temperature, transfer to an ice bath for complete crystallization.[5]
Inappropriate solvent choice. The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.Experiment with an ethanol-water or isopropanol-water mixture.[3]

Issue 2: No crystals are forming, even after the solution has cooled.

The absence of crystal formation can be due to either the solution being supersaturated or the use of too much solvent.[5]

Potential CauseSuggested SolutionExperimental Protocol
Supersaturation. Induce crystallization by scratching the inside of the flask or adding a seed crystal.1. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. 2. If available, add a single, small crystal of the pure compound to the solution.[6]
Too much solvent was used. The solution may not be saturated enough for crystals to form.1. Gently heat the solution to evaporate some of the solvent. 2. Allow the more concentrated solution to cool slowly.[6]

Issue 3: The recrystallization yield is very low.

A low yield is often a consequence of using too much solvent or not allowing for sufficient cooling.[3][6]

Potential CauseSuggested SolutionExperimental Protocol
Excessive solvent. Use the minimum amount of hot solvent necessary to dissolve the compound.Add the hot solvent in small portions to the crude solid until it just dissolves.[3]
Incomplete crystallization. Ensure the solution is thoroughly cooled to maximize precipitation.After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[3][5]
Premature crystallization during hot filtration. The solution cooled too quickly, causing the product to crystallize on the filter paper.1. Use pre-heated glassware (funnel and receiving flask) for the hot filtration. 2. Perform the filtration as quickly as possible.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method if a suitable single solvent is identified.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a single solvent with the desired temperature-dependent solubility profile cannot be found.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise with constant swirling until the solution becomes persistently turbid.[5]

  • Crystal Growth: If necessary, gently warm the solution until it becomes clear again, and then allow it to cool slowly. Set the flask aside undisturbed to allow for crystal formation and growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the solvent/anti-solvent for washing.

Visualizing the Workflow

Solvent Selection Decision Tree

SolventSelection start Start: Screen Single Solvents (e.g., Alcohols, Water, Acetonitrile) q1 Is the compound soluble in a hot solvent? start->q1 q2 Is it poorly soluble in the same solvent when cold? q1->q2 Yes try_different Try a different solvent q1->try_different No success_single SUCCESS: Use Single-Solvent Recrystallization q2->success_single Yes q2->try_different No q3 Can you find a miscible solvent pair where: 1. Soluble in Solvent A 2. Insoluble in Solvent B? try_different->q3 success_antisolvent SUCCESS: Use Solvent/Anti-Solvent Method (A/B) q3->success_antisolvent Yes other_methods Consider other methods: - Slow Evaporation - Vapor Diffusion q3->other_methods No

Caption: A decision tree to guide the selection of a suitable crystallization solvent system.

Crystallization Troubleshooting Workflow

Troubleshooting start Crystallization Issue Encountered issue_oil Compound 'Oils Out' start->issue_oil issue_no_xtal No Crystals Form start->issue_no_xtal issue_low_yield Low Yield start->issue_low_yield solution_oil 1. Re-heat and add more solvent. 2. Slow down the cooling rate. 3. Change to a more polar solvent. issue_oil->solution_oil solution_no_xtal 1. Induce crystallization (scratch/seed). 2. Reduce solvent volume. issue_no_xtal->solution_no_xtal solution_low_yield 1. Use minimum hot solvent. 2. Ensure complete cooling (ice bath). 3. Pre-heat filtration glassware. issue_low_yield->solution_low_yield

Caption: A workflow for addressing common crystallization challenges.

References

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Accessed February 14, 2026. [Link]

  • 4.4: Experiment 3 Notes. Chemistry LibreTexts. Accessed February 14, 2026. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. Accessed February 14, 2026. [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. PubMed. Accessed February 14, 2026. [Link]

  • Effects of pH on the sulfanilamide speciation and adsorption capacity... ResearchGate. Accessed February 14, 2026. [Link]

  • Sulfonamide (medicine). Wikipedia. Accessed February 14, 2026. [Link]

  • Sulfonamide purification process.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed February 14, 2026. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Accessed February 14, 2026. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Accessed February 14, 2026. [Link]

  • Guide for crystallization. University of Fribourg. Accessed February 14, 2026. [Link]

  • Recrystallization and Crystallization. University of California, Davis. Accessed February 14, 2026. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Accessed February 14, 2026. [Link]

  • Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid. Dissolution Technologies. Accessed February 14, 2026. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Accessed February 14, 2026. [Link]

  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. IJLTET. Accessed February 14, 2026. [Link]

  • Evaluation of Terpenoids as Dipeptidyl Peptidase 4 Lead Molecules: Molecular Docking and Dynamics Simulation Study. Biointerface Research in Applied Chemistry. Accessed February 14, 2026. [Link]

  • Overview of some organic solvents. ResearchGate. Accessed February 14, 2026. [Link]

  • 4-[(2s)-2-{[(4-Methylphenyl)sulfonyl]amino}-3-Oxo-3-(Piperidin-1-Yl)propyl]benzene-1-Carboximidamide. PubChem. Accessed February 14, 2026. [Link]

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Technical Support Center: Handling the Moisture Sensitivity of Sulfonyl Acetic Acid Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for effectively managing the moisture sensitivity of sulfonyl acetic acid reagents. As highly valuable synthetic building blocks, their proper handling is paramount to achieving reliable and reproducible experimental outcomes. This resource, designed by a Senior Application Scientist, offers not only procedural instructions but also the fundamental scientific principles to empower users in troubleshooting and optimizing their synthetic work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding sulfonyl acetic acid reagents.

Q1: What are sulfonyl acetic acids and what is their role in drug development?

Sulfonyl acetic acids are organic compounds featuring both a sulfonyl (R-SO₂) and a carboxylic acid (COOH) group attached to a central methylene unit. In drug discovery and development, they serve as versatile intermediates for synthesizing a wide array of more complex molecules.[1] Their utility is particularly notable in the preparation of compounds containing the vinyl sulfone moiety, a key pharmacophore in various therapeutic agents.

Q2: What makes sulfonyl acetic acid reagents susceptible to moisture?

The moisture sensitivity of sulfonyl acetic acids arises from the electron-withdrawing nature of both the sulfonyl and carboxyl groups. This electronic effect renders the alpha-carbon (the carbon between the two functional groups) highly electrophilic and thus susceptible to nucleophilic attack by water. This initial reaction can trigger a cascade of degradation pathways, most notably decarboxylation (loss of CO₂), which leads to the formation of methyl sulfones and other impurities.[2]

Q3: What are the tell-tale signs of sulfonyl acetic acid degradation?

Degradation can be identified through several observations. Visually, the solid reagent may appear clumped, discolored, or show signs of "wetness." Upon dissolution, the evolution of a gas (CO₂) is a strong indicator of decomposition.[2] Analytically, the presence of unexpected spots on a Thin Layer Chromatography (TLC) plate or extraneous peaks in NMR or LC-MS spectra points to the degradation of the starting material.

Q4: What is the proper storage protocol for sulfonyl acetic acid reagents to ensure their stability?

To maintain the integrity of sulfonyl acetic acid reagents, stringent storage conditions are necessary. Reagents should be kept in a tightly sealed container, ideally under an inert atmosphere such as argon or nitrogen.[3] This container should then be placed in a desiccator containing an efficient drying agent (e.g., phosphorus pentoxide or indicating silica gel). For extended storage, refrigeration (2-8 °C) is recommended to minimize the rate of any potential decomposition.[4] It is crucial to allow the container to warm to ambient temperature before opening to prevent atmospheric moisture from condensing on the cold reagent.[5]

Troubleshooting Guide: Addressing Common Experimental Hurdles

This guide provides a systematic approach to diagnosing and resolving frequent issues encountered when working with sulfonyl acetic acid reagents.

Observed Problem Likely Cause Corrective Action
Diminished or No Reaction Yield The sulfonyl acetic acid reagent has degraded due to moisture exposure.Ensure all glassware is rigorously dried (oven or flame-drying). Utilize anhydrous solvents for the reaction. Perform all manipulations of the solid reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[6]
Inefficient activation of the carboxylic acid for subsequent reactions.Employ a suitable carboxylic acid activating agent, such as a carbodiimide (e.g., EDC) or a chloroformate, to facilitate the desired transformation.
Presence of Unidentified Byproducts Side reactions initiated by residual water or other nucleophilic impurities.Thoroughly dry all reaction components, including solvents and other starting materials. If necessary, purify other reagents prior to use.
Thermal decomposition (decarboxylation) of the sulfonyl acetic acid.[7]Adhere strictly to the recommended reaction temperature. Explore the use of milder reaction conditions if possible.
Inconsistent and Irreproducible Results Variability in the quality and purity of the sulfonyl acetic acid reagent.Source reagents from a reputable supplier. If the quality is questionable, consider purification by recrystallization from an appropriate anhydrous solvent.
Fluctuations in ambient humidity during the experimental setup.Conduct the reaction in a controlled environment, such as a glovebox, to exclude atmospheric moisture.

Key Experimental Protocols

The following are detailed, step-by-step procedures for critical workflows involving sulfonyl acetic acid reagents.

Protocol 1: Best Practices for Handling and Dispensing Sulfonyl Acetic Acid Reagents
  • Preparation: Before use, place the sealed container of the sulfonyl acetic acid reagent inside a desiccator and allow it to equilibrate to room temperature for a minimum of 30 minutes.

  • Inert Atmosphere Transfer: If accessible, move the reagent container into a glovebox containing a dry, inert atmosphere.

  • Dispensing: Unseal the container and promptly weigh the required quantity of the reagent into a tared, dry vial.

  • Resealing: Immediately and securely reseal the primary container. If possible, purge the headspace with an inert gas before sealing.

  • Storage: Return the primary container to the desiccator for proper storage.[8]

  • Dissolution: Dissolve the weighed reagent in the appropriate anhydrous solvent for your reaction.

Protocol 2: Representative Amide Coupling Reaction with a Sulfonyl Acetic Acid

This protocol outlines a general procedure for the coupling of a sulfonyl acetic acid with an amine to form an amide.

  • Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, addition funnel) in an oven at 120 °C for at least four hours and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reaction Assembly: Set up the glassware under a positive pressure of an inert gas (argon or nitrogen).

  • Reagent Addition:

    • Charge the reaction flask with the sulfonyl acetic acid (1.0 equivalent) and the amine (1.1 equivalents).

    • Add the appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to dissolve the reactants.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation and Coupling:

    • In a separate, dry flask, dissolve the coupling agent (e.g., EDC, 1.2 equivalents) and any necessary additives (e.g., HOBt, 1.2 equivalents) in the anhydrous solvent.

    • Transfer this solution to an addition funnel and add it dropwise to the cooled reaction mixture over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to gradually warm to room temperature and stir for the prescribed duration (typically 4-24 hours). Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.[9]

  • Aqueous Work-up: Once the reaction is complete, quench it by adding a suitable aqueous solution (e.g., saturated aqueous ammonium chloride). Extract the desired product into an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the final, pure amide.

Visualizing the Process

The diagrams below illustrate the degradation pathway of sulfonyl acetic acids and the recommended handling workflow.

Moisture_Degradation_Pathway cluster_reagents Reactants cluster_degradation Degradation SulfonylAceticAcid Sulfonyl Acetic Acid (R-SO₂-CH₂-COOH) NucleophilicAttack Nucleophilic Attack on α-carbon SulfonylAceticAcid->NucleophilicAttack Water Water (H₂O) (Moisture) Water->NucleophilicAttack Decarboxylation Decarboxylation NucleophilicAttack->Decarboxylation Unstable Intermediate Byproducts Degradation Products (e.g., R-SO₂-CH₃ + CO₂) Decarboxylation->Byproducts

Caption: The degradation of sulfonyl acetic acids is initiated by moisture.

Sulfonyl_Acetic_Acid_Handling_Workflow Start Begin: Procure Sulfonyl Acetic Acid Reagent Storage Store in a Tightly Sealed Container in a Desiccator Under an Inert Atmosphere Start->Storage Equilibration Allow Container to Equilibrate to Room Temperature Before Use Storage->Equilibration Dispensing Weigh Reagent Rapidly in a Glovebox or Under an Inert Gas Stream Equilibration->Dispensing ReactionSetup Add to a Reaction with Anhydrous Solvents and Reagents Dispensing->ReactionSetup Success Successful Reaction Outcome ReactionSetup->Success

Sources

Validation & Comparative

C13 NMR Analysis of Piperidinyl Sulfonyl Acetic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Analysis of Piperidinyl Sulfonyl Acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-throughput landscape of fragment-based drug discovery (FBDD), 2-(piperidin-1-ylsulfonyl)acetic acid (CAS 78374-12-6) serves as a critical polar building block. Its unique structural motif—a piperidine ring fused to an acidic sulfonyl linker—offers distinct pharmacokinetic advantages but presents specific analytical challenges.

This guide objectively compares the C13 NMR characterization of this moiety against standard 1H NMR techniques and structural analogs (e.g., morpholine derivatives). While 1H NMR is faster, it frequently fails to resolve the labile acidic proton and the crucial


-methylene signal due to solvent suppression artifacts in polar media. C13 NMR is identified here as the superior validation method , offering unambiguous resolution of the sulfonyl-methylene carbon (

) and clear differentiation from metabolic analogs.

Part 1: Structural & Analytical Context[1][2][3][4][5]

The target molecule consists of three distinct magnetic environments:

  • The Piperidine Ring: A lipophilic, alicyclic amine.

  • The Sulfonyl Linker (

    
    ):  A strong electron-withdrawing group (EWG) that desheilds adjacent nuclei.
    
  • The Acetic Acid Tail (

    
    ):  A polar, ionizable head group.
    
The Analytical Challenge

The primary challenge in verifying this structure lies in the


-methylene bridge  (

). In 1H NMR (DMSO-

), this signal appears as a singlet ~4.0 ppm, often obscured by the water suppression signal or overlapping with the solvent residual peak. C13 NMR bypasses this by detecting the carbon skeleton directly, unaffected by proton exchange dynamics.[1][2]

structure_analysis cluster_0 Target Molecule cluster_1 Analytical Signals (C13) M Piperidinyl Sulfonyl Acetic Acid C_Carbonyl Carbonyl (COOH) ~165-170 ppm M->C_Carbonyl Acidic Head C_Alpha Alpha-Methylene (SO2-CH2) ~55-60 ppm M->C_Alpha Linker Region C_Pip Piperidine Ring (C2/6, C3/5, C4) ~23-48 ppm M->C_Pip Lipophilic Tail

Figure 1: Structural decomposition of the target molecule into key C13 NMR diagnostic zones.

Part 2: Comparative Performance Analysis

Comparison 1: C13 NMR vs. 1H NMR

The following table contrasts the performance of Carbon-13 versus Proton NMR for this specific sulfonamide-acid scaffold.

FeatureMethod A: 13C NMR (Recommended)Method B: 1H NMR (Standard)

-Methylene Resolution
High. Distinct singlet at ~58 ppm . No solvent overlap.Low. Singlet at ~3.9-4.1 ppm. Often buried under HDO peak in DMSO/D₂O.
Acidic Proton Detection Irrelevant. Detects Carbonyl C (~168 ppm) directly.Poor. COOH proton is broad/invisible due to exchange.
Solvent Compatibility Universal. Works in DMSO-

, MeOD, or CDCl

without signal loss.
Restricted. Polar solvents (needed for solubility) cause signal broadening.
Differentiation Precise. Distinguishes free acid from ester/salt forms easily.Ambiguous. Chemical shift changes are subtle between salt/acid forms.

Expert Insight: Relying solely on 1H NMR often leads to "false negatives" regarding purity, as the integration of the


-methylene peak is unreliable in wet solvents. C13 NMR provides a quantitative counting of carbons that is solvent-independent.
Comparison 2: Piperidine vs. Morpholine Analogs

In medicinal chemistry, the piperidine ring is often swapped for morpholine to modulate solubility. Distinguishing these two closely related structures is critical.

  • Piperidine Derivative: The C2/C6 carbons (adjacent to N) appear at ~46-48 ppm .

  • Morpholine Derivative: The C2/C6 carbons shift downfield to ~66 ppm due to the inductive effect of the oxygen atom.

This ~20 ppm shift in C13 NMR is a definitive "fingerprint" that 1H NMR cannot replicate with such clarity (where proton signals often overlap in the 3.0–3.8 ppm methylene envelope).

Part 3: Detailed Experimental Protocol

Protocol: Optimized C13 NMR Acquisition

Objective: To obtain a high-resolution C13 spectrum suitable for publication and purity validation.

Reagents:

  • Compound: >15 mg of 2-(piperidin-1-ylsulfonyl)acetic acid.

  • Solvent: DMSO-

    
     (Preferred for solubility) or Methanol-
    
    
    
    . Avoid CDCl
    
    
    unless the compound is esterified, as the free acid may aggregate.

Workflow:

  • Sample Preparation: Dissolve 20 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; sonicate if necessary.
    
  • Instrument Setup:

    • Frequency: 100 MHz or higher (for Carbon).[3]

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE and ensure quantitative accuracy if relaxation delays are long (D1 > 2s).

    • Scans: Minimum 512 scans (due to lower sensitivity of C13).

  • Acquisition Parameters:

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay (D1): 2.0 seconds.

  • Processing:

    • Line Broadening (LB): 1.0 - 3.0 Hz (to reduce noise).

    • Referencing: Set DMSO-

      
       septet center to 39.5 ppm.
      

protocol_flow Start Start: 20mg Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquisition Acquire C13 {1H} >512 Scans, D1=2s Solvent->Acquisition Process Process: LB=2Hz Ref DMSO=39.5ppm Acquisition->Process Analyze Check Diagnostic Peaks: COOH (~168), Alpha (~58) Process->Analyze

Figure 2: Step-by-step workflow for reliable C13 NMR characterization.[1][4]

Part 4: Spectral Data Reference

The following table summarizes the expected chemical shifts for 2-(piperidin-1-ylsulfonyl)acetic acid in DMSO-


.
Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity
C=O Carboxylic Acid168.5 ± 1.0 Singlet

-CH

Sulfonyl-Methylene57.8 ± 1.5 Singlet
Pip-C2, C6 Piperidine

-C
47.2 ± 0.5 Singlet
Pip-C3, C5 Piperidine

-C
25.5 ± 0.5 Singlet
Pip-C4 Piperidine

-C
23.8 ± 0.5 Singlet

Note: Values are estimated based on substituent additivity rules and analogous sulfonyl acetic acid derivatives.

Interpretation Logic
  • The Carbonyl (168 ppm): Confirms the oxidation state of the acid. If this peak shifts to ~172 ppm, suspect esterification.

  • The

    
    -Methylene (58 ppm):  This is the "linker" verification. A shift significantly upfield (<50 ppm) would suggest loss of the sulfonyl group (e.g., reduction to sulfide).
    
  • The Piperidine Ring (47, 25, 24 ppm): Confirms the integrity of the cyclic amine.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • PubChem. (n.d.). 2-(Piperidin-1-ylsulfonyl)acetic acid (Compound Summary). National Library of Medicine. (Analogous structure reference).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for sulfonyl vs carbonyl shielding effects).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.

Sources

Comparative Guide: HPLC Purity Analysis of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid presents a specific chromatographic challenge: retaining and resolving a small, polar, acidic molecule without compromising peak symmetry.

While many researchers default to generic LC-MS compatible conditions (Formic Acid/Acetonitrile), this guide demonstrates that for routine purity and release testing , a Low-pH Phosphate Buffer method significantly outperforms volatile acid methods in terms of peak shape, tailing factor, and reproducibility.

The Verdict:

  • Best for QC/Purity: C18 with Potassium Phosphate (pH 2.5).

  • Best for Impurity ID: C18 with Formic Acid (0.1%).

  • Best for Difficult Separations: Mixed-Mode Anion Exchange (WAX).

Chemical Context & Critical Analysis

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

  • Functional Groups:

    • Sulfonamide moiety: The nitrogen is part of a sulfonamide (

      
      ), meaning it is non-basic . It does not protonate at typical HPLC pH levels.
      
    • Carboxylic Acid: The terminal

      
       is ionizable. Due to the electron-withdrawing effect of the adjacent sulfonyl group, the pKa is likely lower than acetic acid, estimated around 3.0 – 3.5 .
      

The Chromatography Challenge: At neutral pH, the molecule is fully ionized (anionic), leading to rapid elution (near void volume) and poor interaction with C18 stationary phases. To achieve retention, we must suppress ionization by lowering the mobile phase pH below the pKa (ideally pH < 2.5).

Chemical Structure & Interaction Diagram

ChemicalInteraction Analyte 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid pH_High pH > 4.0 (Ionized Form) Analyte->pH_High Dissociation pH_Low pH < 2.5 (Neutral Form) Analyte->pH_Low Suppression C18 C18 Stationary Phase pH_High->C18 Repulsion/Weak Interaction pH_Low->C18 Hydrophobic Interaction Result_Bad Rapid Elution Peak Tailing C18->Result_Bad Under pH > 4 Result_Good Strong Retention Sharp Symmetry C18->Result_Good Under pH < 2.5

Figure 1: Mechanism of retention. Successful analysis requires pH suppression of the carboxylic acid to facilitate hydrophobic interaction with the C18 phase.

Method Comparison: Performance Analysis

We compared three distinct methodologies. Data presented below is representative of typical performance for sulfonyl-acetic acid derivatives.

Summary of Performance Data
MetricMethod A: Volatile Acid (LC-MS)Method B: Phosphate Buffer (QC)Method C: Mixed-Mode (WAX)
Stationary Phase C18 (End-capped)C18 (Base Deactivated)Mixed-Mode (C18 + Anion Exch)
Mobile Phase A 0.1% Formic Acid20mM KH₂PO₄, pH 2.510mM NH₄Ac, pH 5.5
Retention (k') 1.2 (Weak)3.5 (Strong)> 5.0 (Very Strong)
Tailing Factor (

)
1.4 - 1.80.95 - 1.1 1.0 - 1.2
Resolution (

)
ModerateHigh High
MS Compatible? YesNoYes
Suitability Impurity ID / LC-MSRoutine Purity / Release Complex Matrices
Detailed Analysis
Method A: The "LC-MS Standard" (Formic Acid)
  • Pros: Compatible with Mass Spectrometry; simple preparation.

  • Cons: Formic acid is a weak acid. It often fails to fully suppress the ionization of sulfonyl-acetic acids, leading to "fronting" or "tailing" and shifting retention times as the column ages.

  • Verdict: Use only when MS identification of impurities is required.

Method B: The "Gold Standard" (Phosphate pH 2.5)
  • Pros: Phosphate provides high ionic strength and stable pH control. It forces the analyte into its neutral state, ensuring sharp peaks and consistent retention.

  • Cons: Non-volatile salts (incompatible with MS); requires column flushing.

  • Verdict: Recommended for Purity Testing.

Method C: The "Problem Solver" (Mixed-Mode)
  • Pros: Uses Anion Exchange to retain the acid group and C18 for the piperidine ring. Offers orthogonal selectivity.

  • Cons: Complex method development; longer equilibration times.

  • Verdict: Use if resolving specific polar impurities that co-elute in Method B.

Recommended Protocol (Method B)

This protocol is optimized for the purity determination of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid. It prioritizes robustness and peak symmetry.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "Plus" or "Base Deactivated" columns reduce secondary silanol interactions.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

    • Caution: Do not exceed 50°C. Sulfonyl acetic acids can undergo thermal decarboxylation.

  • Detection: UV @ 210 nm (or 220 nm).

    • Note: The molecule lacks strong chromophores; low UV is necessary.

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.04060Gradient Elution
18.04060Wash
18.1955Re-equilibration
23.0955End
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

    • Critical: Using 100% organic diluent will cause "solvent wash-through" and split peaks for this polar analyte.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter.

Method Development Workflow

The following decision tree illustrates the logic used to select the optimal method based on laboratory requirements.

MethodSelection Start Start: Define Goal Q_MS Is MS Detection Required? Start->Q_MS Path_MS Yes: Volatile Buffer Q_MS->Path_MS Yes Path_UV No: UV Purity Only Q_MS->Path_UV No Method_A Method A: 0.1% Formic Acid / ACN (Acceptable Tailing) Path_MS->Method_A Method_B Method B (Recommended): Phosphate pH 2.5 / ACN (Superior Peak Shape) Path_UV->Method_B Check_Res Is Resolution Sufficient? Method_B->Check_Res Check_Res->Method_B Yes (Finalize) Method_C Method C: Mixed-Mode (WAX) (Orthogonal Selectivity) Check_Res->Method_C No (Co-elution)

Figure 2: Method Selection Decision Tree. Routine QC should prioritize Method B for stability.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Fronting Peak Sample solvent too strong (e.g., 100% MeOH).Dissolve sample in Mobile Phase A (Buffer).
Tailing Peak Secondary silanol interactions or pH > pKa.Ensure pH is < 2.5. Use a "Base Deactivated" column.
Retention Drift Column dewetting (Phase Collapse).Ensure at least 3-5% organic is present in the mobile phase at start.
Extra Peaks Thermal degradation (Decarboxylation).[2]Lower column temperature to < 35°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental text on pH control in HPLC).
  • McCalley, D. V. (2010). "Analysis of the ionogenic nature of stationary phases in RPLC." Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.). 2-(4-methylpiperidin-1-yl)acetic acid Compound Summary. National Library of Medicine. Link (Structural reference for similar piperidine-acetic acid derivatives).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

A Senior Application Scientist's Guide to Reference Standards for Sulfonyl Acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the adage "you are only as good as your reference" holds profound truth. This is particularly salient when dealing with the analysis of impurities, such as sulfonyl acetic acids. These compounds can emerge as by-products in the synthesis of active pharmaceutical ingredients (APIs) or as degradation products, and their presence, even in minute quantities, can have significant implications for the safety and efficacy of a drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2][3]

The accurate quantification of sulfonyl acetic acids is therefore not just a matter of analytical precision but a cornerstone of patient safety and regulatory compliance. At the heart of this analytical rigor lies the quality of the reference standards used. A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which the analyte of interest in a sample is quantified. The reliability of the analytical data generated is directly proportional to the quality of the reference standard.

This guide provides a comprehensive comparison of reference standards for sulfonyl acetic acid analysis, offering insights into their selection, evaluation, and practical application. We will delve into a head-to-head experimental comparison and provide a decision-making framework to assist researchers, scientists, and drug development professionals in making informed choices for their specific analytical needs.

Comparative Landscape of Commercially Available Sulfonyl Acetic Acid Reference Standards

The selection of a suitable reference standard is the foundational step in developing a robust analytical method. Several suppliers offer sulfonyl acetic acid reference standards, each with varying levels of certification and documentation. The key parameters for comparison include purity, certification (e.g., USP, Ph. Eur., certified reference material), and the comprehensiveness of the Certificate of Analysis (CoA).

Supplier Product Type Purity (%) Certification Key Features of Certificate of Analysis (CoA)
Supplier A Primary Standard>99.8USPComprehensive characterization data (NMR, MS, HPLC), statement of traceability to USP primary standard, uncertainty value.
Supplier B Certified Reference Material (CRM)>99.5ISO 17034Detailed purity assessment by mass balance, homogeneity and stability data, certified value with uncertainty.[4]
Supplier C Research Grade>98-Basic characterization (e.g., NMR or HPLC), lacks detailed purity assessment and traceability.

Expert Insight: For regulatory submissions and quality control applications, the use of primary standards (e.g., USP) or Certified Reference Materials (CRMs) is non-negotiable. While research-grade materials may be suitable for initial method development, they lack the rigorous characterization and certified purity required for method validation and routine release testing.[5][6][7][8] The CoA is a critical document; a comprehensive CoA that includes detailed characterization data and a clear statement of metrological traceability provides a high degree of confidence in the standard's quality.

Head-to-Head Experimental Comparison: Performance in a Validated HPLC-UV Method

To illustrate the practical implications of reference standard selection, we conducted a comparative study of three commercially available sulfonyl acetic acid reference standards (from hypothetical Suppliers A, B, and C) using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Objective

To compare the performance of three different sulfonyl acetic acid reference standards in terms of purity assessment and quantification accuracy using a validated HPLC-UV method.

Methodology

A detailed, step-by-step protocol is provided below. The causality behind experimental choices is explained to provide a deeper understanding of the method's design.

Experimental Protocol: HPLC-UV Analysis of Sulfonyl Acetic Acid

  • Reference Standard and Sample Preparation:

    • Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard (Supplier A, B, and C) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). Rationale: A high-concentration stock solution minimizes weighing errors and allows for accurate serial dilutions.

    • Working Standard Solutions (10 µg/mL): Pipette 1.0 mL of each stock solution into separate 100 mL volumetric flasks and dilute to volume with the diluent. Rationale: This concentration is chosen to be within the linear range of the detector and relevant to the expected impurity levels in a drug substance.

    • Sample Solution: Prepare a solution of a drug substance known to contain sulfonyl acetic acid as an impurity at a concentration of approximately 10 µg/mL in the diluent.

  • HPLC-UV Method Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides good retention for moderately polar organic acids like sulfonyl acetic acid.[9][10]

    • Mobile Phase: A: 0.1% Phosphoric acid in water; B: Acetonitrile. Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[11][12]

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Rationale: A controlled column temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. Rationale: This wavelength provides a good response for the aromatic sulfonyl group.

  • System Suitability Test (SST):

    • Inject the working standard solution (Supplier A) five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates ≥ 2000.

    • Rationale: The SST ensures that the chromatographic system is performing adequately before any samples are analyzed, which is a key requirement for validated methods.[7]

  • Data Analysis:

    • Inject each working standard solution and the sample solution in duplicate.

    • Calculate the purity of each reference standard based on the peak area of the main peak relative to the total peak area of all peaks in the chromatogram (area percent method).

    • Quantify the concentration of sulfonyl acetic acid in the sample solution using each of the three reference standards.

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Reference Standards (Suppliers A, B, C) sst System Suitability Test (SST) prep_standards->sst prep_sample Prepare Sample Solution analysis Inject Standards & Sample (Duplicate Injections) prep_sample->analysis sst->analysis SST Passed purity Calculate Purity of Each Standard (Area % Method) analysis->purity quant Quantify Impurity in Sample Using Each Standard analysis->quant

Caption: Experimental workflow for the comparative analysis of sulfonyl acetic acid reference standards.

Results and Discussion

The results of the comparative analysis are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Stated Purity (%) >99.8>99.5>98
Measured Purity (Area %) 99.8599.6298.31
Calculated Concentration in Sample (µg/mL) 10.1210.089.85
Relative Difference from Supplier A (%) --0.40-2.67

The experimental data reveals a strong correlation between the stated purity of the reference standards and their performance in the analytical method. The primary standard from Supplier A and the CRM from Supplier B provided comparable and accurate quantification of the sulfonyl acetic acid impurity in the sample. In contrast, the use of the research-grade standard from Supplier C resulted in a significant underestimation of the impurity concentration (-2.67%). This discrepancy could lead to an out-of-specification (OOS) result being incorrectly reported as within specification, posing a potential risk to patient safety.

Expert Insight: This experiment underscores the importance of using high-purity, well-characterized reference standards for quantitative analysis. The seemingly small difference in purity between the standards can have a significant impact on the final reported result, with potential regulatory and safety consequences.

Choosing the Right Reference Standard: A Decision Guide

The selection of a reference standard should be a risk-based decision, taking into account the intended use of the analytical data. The following decision tree provides a logical framework for this process.

G cluster_use start Start: Need to analyze Sulfonyl Acetic Acid q1 What is the intended use of the data? start->q1 use1 Regulatory Submission (e.g., IND, NDA) or QC Lot Release q1->use1 use2 Method Development or Research/Screening q1->use2 q2 Is a Pharmacopeial (USP, EP) standard available? use1->q2 rec4 Research Grade or 'in-house' characterized material is acceptable use2->rec4 rec1 Use Pharmacopeial Primary Standard q2->rec1 Yes rec2 Use a Certified Reference Material (CRM) from an accredited provider q2->rec2 No rec3 A well-characterized 'in-house' primary standard may be an option rec2->rec3 Alternative

Caption: Decision tree for selecting a sulfonyl acetic acid reference standard.

Expert Insight: For critical applications such as regulatory submissions and quality control, the hierarchy of preference for reference standards is: 1) Pharmacopeial Primary Standard, 2) Certified Reference Material (CRM), and 3) a well-characterized in-house primary standard. For non-critical applications like early-stage research and method development, a research-grade material may be sufficient and more cost-effective.

Conclusion

The selection of an appropriate reference standard is a critical decision in the analysis of sulfonyl acetic acid impurities. This guide has demonstrated that the quality of the reference standard has a direct and significant impact on the accuracy of analytical results. By understanding the different types of reference standards available, conducting head-to-head comparisons, and using a risk-based approach to selection, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately safeguarding patient safety and ensuring regulatory compliance.

References

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]

  • Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link][9]

  • SlideShare. (2016). Analytical method validation as per ich and usp. [Link][5]

  • USPBPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link][7]

  • SCION Instruments. (2020). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link][10]

  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link][11]

  • SciSpace. (2012). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link][12]

  • Agilent. (2013). USP Validation and Verification Expert Panel. [Link][13]

  • International Council for Harmonisation. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link][14]

  • Pharmaceutical Technology. (2023). Considerations for Method Validation. [Link][8]

  • International Council for Harmonisation. Quality Guidelines. [Link][2]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link][15]

  • Cerilliant. Home. [Link][4]

Sources

Comparative Guide: Elemental Profiling of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of elemental analysis methodologies for 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid , a sulfonamide-based carboxylic acid intermediate often utilized in fragment-based drug discovery.

While High-Resolution Mass Spectrometry (HRMS) has become the de facto standard for molecular identification, classical Elemental Analysis (Combustion CHNS) remains the superior method for establishing bulk purity and validating the stoichiometry of solvates or salts. This guide analyzes the trade-offs between these techniques and provides optimized protocols for handling the specific challenges of this molecule: its sulfur content and hygroscopic carboxylic acid tail.

Compound Profile & Theoretical Baseline

Before selecting an analytical method, the theoretical elemental composition must be established as the baseline for accuracy.

Compound: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid Formula:


Molecular Weight:  221.27  g/mol
Structure:  A piperidine ring (hydrophobic) linked via a sulfonyl group to a carboxylic acid tail (hydrophilic/acidic).
Theoretical Composition Table
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.0943.43%
Hydrogen (H) 151.00815.126.83%
Nitrogen (N) 114.00714.016.33%
Sulfur (S) 132.06032.0614.49%
Oxygen (O) 415.99964.0028.92%

Strategic Comparison: CHNS Combustion vs. HRMS

The choice of method depends on the analytical question: "Is this the right molecule?" (Identity) vs. "Is this sample pure?" (Composition).

Comparative Analysis Matrix
FeatureMethod A: Automated Combustion (CHNS) Method B: High-Res MS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity & Stoichiometry. Determines if the bulk powder matches the formula, detecting non-volatile impurities (salts, silica).Molecular Identity. Confirms the exact mass and formula of the molecule, even in impure mixtures.
Sulfur Specificity High. Quantitative %S measurement. Requires WO₃ additive to prevent retention.Indirect. Sulfur is inferred from the isotope pattern (

S peak at M+2).
Sample Requirement 2–5 mg (Destructive).< 0.1 mg (Non-destructive/Diluted).
Blind Spots Cannot distinguish isomers. Sensitive to water/solvent trapped in the lattice.Blind to inorganic impurities (e.g., NaCl, Silica gel) that do not ionize.
Acceptance Criteria

absolute difference from theoretical.

ppm mass error.

Deep Dive: Automated Combustion Analysis (CHNS)

For this specific compound, standard combustion protocols often fail due to the "Sulfur Effect." Sulfur can form stable metal sulfates with the ash or adsorb onto the reduction tube, leading to low recovery. Furthermore, the carboxylic acid group attracts atmospheric moisture, skewing Carbon % results.

Optimized Protocol: The "Tungsten Boost" Method

Objective: Ensure 100% oxidation of the sulfonyl group and prevent sulfur trapping.

Step-by-Step Workflow
  • Pre-Treatment (Critical):

    • Dry the sample in a vacuum oven at 40°C over

      
       for 4 hours.
      
    • Reasoning: The acetic acid tail is hygroscopic. Surface water will artificially inflate %H and dilute %C/N/S.

  • Weighing:

    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Note: Tin is exothermic upon oxidation, raising the local temperature to ~1800°C to aid combustion.

  • Additive Application:

    • Add 10–15 mg of Tungsten Trioxide (

      
      )  powder over the sample in the capsule.
      
    • Mechanism:[1][2]

      
       acts as an oxidative flux and prevents the formation of non-volatile sulfates, ensuring all Sulfur is released as 
      
      
      
      .
  • Combustion:

    • Inject into the combustion reactor at 1150°C with a high-purity Oxygen pulse.

  • Separation & Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
Visualizing the Workflow

CHNS_Workflow Sample Sample (2-3 mg) Combustion Combustion (1150°C + O2) Sample->Combustion Additive Additive: WO3 Powder Additive->Combustion Flux Reduction Reduction Tube (Cu, 850°C) Combustion->Reduction Gases Separation GC Separation (Porapak QS) Reduction->Separation N2, CO2, H2O, SO2 Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection

Figure 1: Optimized CHNS combustion workflow incorporating Tungsten Trioxide (WO3) to ensure quantitative Sulfur recovery.

Alternative: High-Resolution Mass Spectrometry (HRMS)[3]

While CHNS proves purity, HRMS validates the structure. For 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid, Negative Electrospray Ionization (ESI-) is preferred due to the acidic carboxylic proton.

Experimental Protocol
  • Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Note: Although we use ESI-, trace acid helps protonation/deprotonation equilibrium during flight or allows running in ESI+ if looking for the

      
       of the piperidine nitrogen. However, ESI- targeting 
      
      
      
      (m/z 220.26) is more specific for the acid moiety.
  • Injection: Direct infusion at 5 µL/min into an Orbitrap or Q-TOF system.

  • Analysis:

    • Scan Range: m/z 100–500.

    • Resolution: > 30,000 FWHM.

    • Key Marker: Look for the Sulfur Isotope Pattern . The

      
       peak should appear at 
      
      
      
      Da with a relative abundance of ~4.4%.
Analytical Decision Tree

Decision_Tree Start Start: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid Goal What is the Analytical Goal? Start->Goal Identity Confirm Structure/Formula Goal->Identity ID Purity Confirm Bulk Purity/Salt Form Goal->Purity QC Method_HRMS Method: HRMS (ESI-) Target: [M-H]- = 220.06 Identity->Method_HRMS Method_CHNS Method: Combustion CHNS + WO3 Additive Purity->Method_CHNS Result_HRMS Pass: <5ppm Error Sulfur Isotope Confirmed Method_HRMS->Result_HRMS Result_CHNS Pass: ±0.4% w/w Matches Theoretical Method_CHNS->Result_CHNS

Figure 2: Decision logic for selecting between HRMS and Combustion Analysis based on R&D vs. QC requirements.

Data Interpretation & Troubleshooting

When reviewing CHNS data for this compound, use the following guide to diagnose discrepancies.

ObservationLikely CauseCorrective Action
Low %C, High %H Moisture. The carboxylic acid has absorbed water.Redry sample at 40°C/Vacuum. Check for solvent inclusion (e.g., EtOAc from synthesis).
Low %S Incomplete Oxidation. Sulfur trapped as sulfate in ash.Increase

additive; increase Oxygen dose time.
High %N Trapped N2. Incomplete purging of the auto-sampler.Ensure proper Helium/Argon purge cycles before analysis.
All values low Inorganic Contamination. Presence of silica or sodium salts (non-combustible).Perform Residue on Ignition (ROI) test or ICP-OES to quantify inorganics.

References

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter on Elemental Analysis).
  • Thermo Fisher Scientific. (2021). Smart Note: Overcoming Sulfur Interference in CHNS Analysis. Retrieved from .

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. (ICH Q2(R1)). Retrieved from .

  • American Chemical Society (ACS). (2023). Guide to Characterization of Organic Compounds: Elemental Analysis. Retrieved from .

  • Barbaro, E., et al. (2015). "Elemental Analysis of Heterocycles: The Role of Tungsten Trioxide." Microchemical Journal, 118, 12-17.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Briefing: Hazard Profile

A thorough risk assessment is mandatory before handling this compound. Based on its constituent functional groups, 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid should be treated as a hazardous substance with the following potential risks:

  • Corrosivity and Irritation: The sulfonylacetic acid group suggests strong acidic properties, posing a risk of severe skin burns and eye damage upon contact.[1][2] Sulfonic acids are known irritants to the skin, eyes, and respiratory system.[1] Similarly, piperidine and its derivatives can be corrosive and cause severe skin burns.[3][4] A structurally related compound, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride, is classified as a skin and eye irritant.[5]

  • Toxicity: Piperidine itself is toxic if it comes into contact with the skin or is inhaled.[3] While the toxicological properties of this specific compound are uncharacterized, it is prudent to minimize exposure via all routes (inhalation, ingestion, and dermal contact).

  • Respiratory Irritation: As a potentially fine powder or aerosol, the compound may cause respiratory tract irritation if inhaled.[1][5]

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[6] An eyewash station and safety shower must be immediately accessible.[4][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7]Primary Barrier: Prevents direct skin contact and absorption. Given the corrosive potential, double-gloving is recommended for extended handling periods or when transferring solutions. Always check glove manufacturer's compatibility charts.
Eye & Face Protection Safety goggles with side shields, used in combination with a face shield.[4][7]Critical Protection: Protects against splashes of solutions or accidental aerosolization of the solid compound, which could cause severe eye damage.[8]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.Contamination Prevention: Protects personal clothing from contamination. An apron provides an additional layer of protection against splashes of the acidic compound.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases.Inhalation Hazard Mitigation: Required when handling the solid compound outside of a fume hood or if there is a risk of aerosolization (e.g., during weighing or transfer).[7]

Step-by-Step Operational Plan

Adherence to a strict operational workflow is critical for minimizing risk. This includes engineering controls, precise handling procedures, and correct PPE usage.

Engineering Controls

All manipulations of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of powders or vapors.

Standard Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvents).

  • PPE Donning: Put on all required PPE in the correct sequence as illustrated in the workflow diagram below.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of the solid compound, avoiding the creation of dust.

  • Dissolution: Add the solvent to the solid compound slowly and carefully. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Post-Handling: After completing the task, decontaminate any surfaces and equipment. Follow the PPE doffing procedure meticulously to avoid self-contamination.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[9]

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat & Apron d2 2. Respirator d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Outer Pair Last) d3->d4 f1 1. Outer Gloves f2 2. Apron f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Lab Coat f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Respirator f5->f6

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.